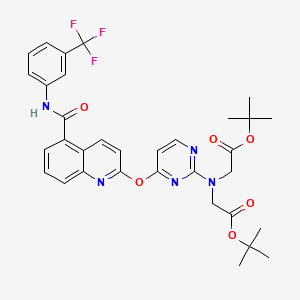

Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a quinoline moiety, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Coupling with Pyrimidine: The quinoline derivative is then coupled with a pyrimidine ring through a nucleophilic aromatic substitution reaction.

Final Assembly: The final compound is assembled by reacting the intermediate with di-tert-butyl diacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoromethyl iodide, sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the quinoline and pyrimidine rings facilitate its integration into biological systems. This compound can modulate enzyme activity, inhibit receptor function, and alter cellular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Di-tert-butyl 2,2’-((4-((5-(phenylcarbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

Di-tert-butyl 2,2’-((4-((5-((3-methylphenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and binding affinity.

Uniqueness

The presence of the trifluoromethyl group in di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.

Biological Activity

Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and toxicity profiles.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes:

- Two tert-butyl groups : Enhancing lipophilicity and possibly affecting the compound's interaction with biological membranes.

- A quinoline moiety : Known for its pharmacological properties, including antimalarial and anticancer effects.

- A pyrimidine unit : Often associated with nucleic acid interactions and potential antiviral activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and growth.

- Interaction with Nucleic Acids : The presence of the quinoline structure suggests possible intercalation with DNA or RNA, leading to inhibition of replication or transcription.

Anticancer Activity

A study evaluating the anticancer properties of similar compounds indicated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Compounds with structural similarities have been reported to possess antimicrobial activity against a range of pathogens. The potential mechanism involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties, with compounds exhibiting the ability to reduce pro-inflammatory cytokine production in vitro.

Toxicity Profile

While promising in therapeutic applications, the toxicity profile must be considered. Preliminary studies suggest that derivatives may exhibit moderate toxicity at high concentrations. For instance:

- Acute Toxicity : Some analogs showed signs of acute toxicity in animal models when administered at elevated doses.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic effects.

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent study demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. The study utilized flow cytometry to assess cell viability and apoptosis markers.

-

Antimicrobial Efficacy Testing :

- In vitro testing against Staphylococcus aureus showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5 | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 10 | Growth inhibition |

| Anti-inflammatory | RAW 264.7 (macrophages) | 25 | Cytokine reduction |

Properties

Molecular Formula |

C33H34F3N5O6 |

|---|---|

Molecular Weight |

653.6 g/mol |

IUPAC Name |

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]acetate |

InChI |

InChI=1S/C33H34F3N5O6/c1-31(2,3)46-27(42)18-41(19-28(43)47-32(4,5)6)30-37-16-15-26(40-30)45-25-14-13-22-23(11-8-12-24(22)39-25)29(44)38-21-10-7-9-20(17-21)33(34,35)36/h7-17H,18-19H2,1-6H3,(H,38,44) |

InChI Key |

GFATYSIAKLIVOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.